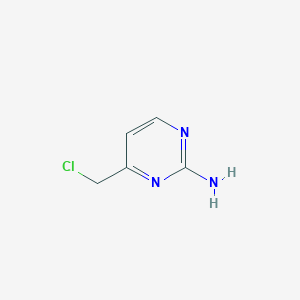
4-(chloromethyl)-2-Pyrimidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(chloromethyl)-2-Pyrimidinamine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of a chloromethyl group at the 4-position and an amino group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-Pyrimidinamine typically involves the chloromethylation of 2-aminopyrimidine. One common method is the reaction of 2-aminopyrimidine with formaldehyde and hydrochloric acid under acidic conditions, often catalyzed by zinc chloride. The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by chloride ions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
4-(chloromethyl)-2-Pyrimidinamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: Products include pyrimidine N-oxides.
Reduction: Products include primary or secondary amines.
科学研究应用
4-(chloromethyl)-2-Pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(chloromethyl)-2-Pyrimidinamine depends on its specific application. In biological systems, it may act by interacting with nucleic acids or proteins, disrupting their normal function. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or interference with DNA replication.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloropyrimidine: Lacks the amino group, limiting its biological activity.
4-(Bromomethyl)-2-Pyrimidinamine: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
4-(chloromethyl)-2-Pyrimidinamine is unique due to the presence of both the chloromethyl and amino groups, which provide a balance of reactivity and biological activity. This makes it a versatile compound for various chemical and biological applications.
属性
分子式 |
C5H6ClN3 |
|---|---|
分子量 |
143.57 g/mol |
IUPAC 名称 |
4-(chloromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2,(H2,7,8,9) |
InChI 键 |
PVXDKHCFTCLPOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


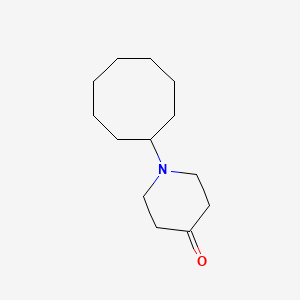
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)

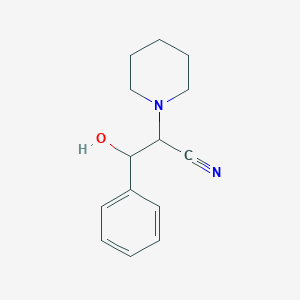
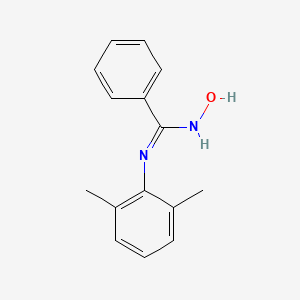
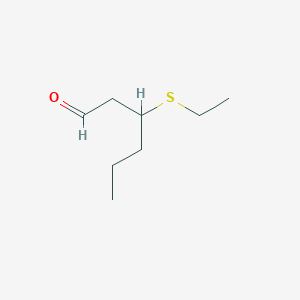
![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)



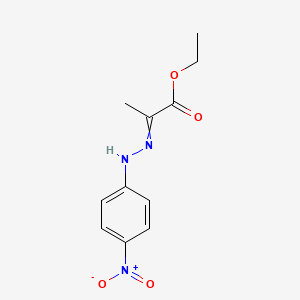
![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)


